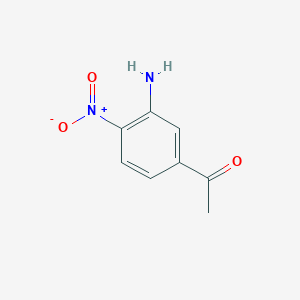

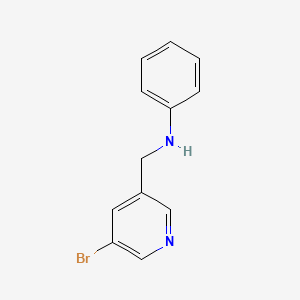

![molecular formula C13H18ClNO3 B1628140 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride CAS No. 92041-43-5](/img/structure/B1628140.png)

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride

Overview

Description

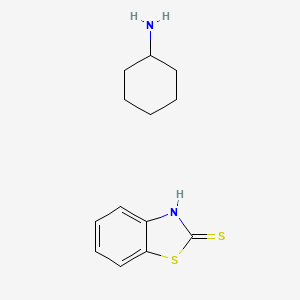

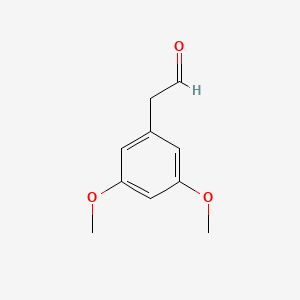

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride is a chemical compound with the molecular formula C13H17NO3 . It is also known by the synonym Ethanone, 1-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]- .

Molecular Structure Analysis

The molecular weight of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride is 271.74 g/mol. The InChI string representation of its structure isInChI=1S/C13H17NO3.ClH/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14;/h2-3,8,16H,4-7,9H2,1H3;1H. Physical And Chemical Properties Analysis

The molecular formula of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride is C13H18ClNO3. Its molecular weight is 271.74 g/mol.Scientific Research Applications

Microwave-Assisted Synthesis

A study showcases an efficient microwave-assisted synthetic route towards Mannich bases from 4-hydroxyacetophenone and different secondary amines, including the synthesis of 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one. This methodology offers a quick, non-catalyzed, reproducible, and environmentally benign alternative for the synthesis of mono- and disubstituted Mannich bases, characterized by single-crystal X-ray crystallography, confirming strong intramolecular hydrogen bonding and π–π stack interactions (Aljohani et al., 2019).

Cancer Research

Another significant application is in cancer research, where derivatives of this compound, specifically 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, have been found to inhibit DNA-dependent protein kinase (DNA-PK). This inhibition plays a crucial role in the cellular response to and repair of chromosomal DNA double-strand breaks (DSBs), enhancing the cytotoxicity of agents that induce DSBs and synergistically improving radiation-induced tumor control in mouse-human xenograft assays. This positions the compound as a promising candidate for enhancing existing cancer therapies (Kashishian et al., 2003).

Antibacterial Activity

The compound has also been explored for its potential in producing novel pyrimidines and thiazolidinones with antibacterial activity. Through a series of reactions under microwave irradiation, 1-(4-morpholinophenyl) ethanone was used as a key intermediate, showcasing its utility in developing new antibacterial agents (Merugu et al., 2010).

Drug Development

In the context of drug development, the compound serves as an essential intermediate in the synthesis of NK(1) receptor antagonist Aprepitant, demonstrating the role of such chemical entities in the production of clinically relevant therapeutic agents. The study outlines a stereoselective synthesis pathway that includes this compound, highlighting its importance in medicinal chemistry (Brands et al., 2003).

Safety and Hazards

properties

IUPAC Name |

1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14;/h2-3,8,16H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHLHJUMZZJWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610033 | |

| Record name | 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride | |

CAS RN |

92041-43-5 | |

| Record name | 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.